
para-Aminobenzyl-DOTA
Overview
Description
Para-Aminobenzyl-DOTA (p-NH₂-Bn-DOTA, CAS 181065-46-3) is a bifunctional macrocyclic chelator derived from 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). Its structure features a para-aminobenzyl group attached to the DOTA macrocycle, enabling two critical functionalities:
- Metal Chelation: Forms stable complexes with radiometals (e.g., Gd³⁺, Lu³⁺, Y³⁺) and diagnostic/therapeutic isotopes (e.g., ⁶⁸Ga, ¹⁷⁷Lu) .
- Conjugation Capacity: The aromatic amino group allows covalent linkage to targeting biomolecules (e.g., antibodies, peptides) for targeted imaging or therapy .
Applications include MRI contrast agents, positron emission tomography (PET) tracers, and radiopharmaceuticals for cancer theranostics. Its stability constants (log K ~ 25 for Gd³⁺) surpass linear chelators like DTPA, ensuring prolonged circulation and reduced metal dissociation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases and high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes multiple purification steps such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
para-Aminobenzyl-DOTA undergoes various chemical reactions including:
Complexation: Forms stable complexes with metal ions such as gadolinium, copper, and gallium.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Complexation: Metal salts (e.g., gadolinium chloride) in aqueous solutions under mild conditions.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products
Scientific Research Applications
1.1. Targeted Radiotherapy
p-AB-DOTA is often used in the development of radiopharmaceuticals for targeted therapy. For instance, the synthesis of metronidazole-p-aminobenzyl-DOTA conjugates has been reported for therapeutic applications involving the radioisotope Lutetium-177 (). These conjugates have shown promising results in preclinical studies for treating tumors by selectively delivering radiation to cancer cells while minimizing damage to surrounding healthy tissue .
1.2. Imaging Agents
The compound is also utilized in the development of imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). The incorporation of p-AB-DOTA into peptide-based tracers allows for high-affinity binding to specific receptors, enhancing imaging quality. For example, studies have demonstrated that p-AB-DOTA conjugates can effectively target neuropilin-1 (NRP-1), a receptor involved in angiogenesis, facilitating improved visualization of tumor vasculature .
2.1. Combination of Imaging and Therapy
The dual functionality of p-AB-DOTA makes it an ideal candidate for theranostic applications, where diagnostic imaging and therapeutic delivery are combined. Recent research has focused on developing porphyrin-based theranostic agents linked to GdDOTA complexes, which exhibit enhanced relaxivity for magnetic resonance imaging (MRI) while also serving as photosensitizers for photodynamic therapy (PDT). These agents have shown significant efficacy in inducing cancer cell death upon light activation .
2.2. Enhanced Drug Delivery Systems
The use of p-AB-DOTA in drug delivery systems has been explored through its conjugation with various therapeutic agents. The ability to chelate metal ions allows for controlled release and targeted delivery of drugs to specific tissues or cells, enhancing therapeutic outcomes while reducing side effects.
3.1. Synthesis and Evaluation of DOTA-Conjugated Agents
A study on the synthesis and biological evaluation of DOTA-conjugated agents highlighted the potential of p-AB-DOTA in creating effective radiolabeled compounds for both imaging and therapeutic purposes. The research demonstrated that these conjugates could be successfully labeled with and showed favorable biodistribution profiles in animal models .
3.2. Comparative Analysis of Relaxivity
In a comparative study, different GdDOTA conjugates were analyzed for their relaxivity properties at various frequencies, revealing that p-AB-DOTA-based agents exhibited significantly higher relaxivities compared to standard GdDOTA formulations. This characteristic is crucial for improving MRI contrast and enhancing diagnostic capabilities .
Data Tables
Application Area | Specific Use Case | Key Findings |
---|---|---|
Radiopharmaceuticals | labeled metronidazole conjugate | Effective tumor targeting |
Imaging | NRP-1 targeting agents | Improved visualization of tumor vasculature |
Theranostics | GdDOTA-porphyrin conjugates | Enhanced MRI contrast and PDT efficacy |
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The macrocyclic structure provides a rigid framework that encapsulates the metal ion, preventing its release and ensuring stability. This property is crucial for its use in imaging and therapeutic applications where stability and specificity are paramount .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
4-Aminobutyl-DOTA
- Structure: DOTA macrocycle with a flexible 4-aminobutyl chain instead of a rigid benzyl group.
- Key Differences: Property Para-Aminobenzyl-DOTA 4-Aminobutyl-DOTA Substituent Aromatic (benzyl) Aliphatic (butyl) Conjugation Chemistry Amino group enables NHS ester or isothiocyanate coupling Similar amino reactivity but altered steric effects Solubility Moderate (requires aqueous buffers) Lower; often needs DMSO/PEG formulations Applications Targeted imaging (antibody-DOTA conjugates) Drug delivery (flexible linker for nanoparticles)
- Metal Binding: Both bind lanthanides (e.g., Gd³⁺), but this compound shows superior thermodynamic stability for larger ions (e.g., Zr⁴⁺) due to rigid aromatic stabilization .
p-NH₂-Bn-NOTA
- Structure: NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle with para-aminobenzyl group .
- Key Differences: Property this compound p-NH₂-Bn-NOTA Macrocycle Size 12-membered ring (DOTA) 9-membered ring (NOTA) Metal Preference Larger ions (Gd³⁺, Lu³⁺) Smaller ions (Cu²⁺, Ga³⁺) Complexation Kinetics Slower (rigid macrocycle) Faster (smaller ring) Stability Constant Higher (log K ~ 25 for Gd³⁺) Lower (log K ~ 21 for Cu²⁺) Applications MRI/radiotherapy PET imaging (⁶⁴Cu/⁶⁸Ga tracers)
- Advantage: NOTA derivatives are preferred for rapid radiolabeling (e.g., ⁶⁸Ga, t₁/₂ = 68 min), while DOTA is optimal for long-lived isotopes (e.g., ¹⁷⁷Lu) .
p-SCN-Bn-CHX-A-DTPA
- Structure : DTPA (diethylenetriaminepentaacetic acid) backbone with a p-thiocyanatobenzyl group .
- Key Differences: Property this compound p-SCN-Bn-CHX-A-DTPA Chelator Type Macrocyclic Linear Stability High (kinetically inert) Moderate (prone to transmetallation) Conjugation Chemistry Amino group for NHS esters Thiocyanate for thiol coupling Applications Long-circulating agents Rapid clearance (e.g., ⁹⁹mTc imaging)
Limitation : DTPA derivatives exhibit faster renal clearance but lower stability, limiting therapeutic use .
Performance in Preclinical Studies
- Thermodynamic Stability: this compound forms more stable complexes with Zr⁴⁺ (log K = 38.3) compared to isomers, critical for in vivo applications . NOTA derivatives show ~10⁴-fold lower stability with Lu³⁺ than DOTA, restricting their use in radiotherapy .
- Biodistribution: The benzyl group in this compound enhances lipophilicity, prolonging blood circulation but increasing liver uptake. In contrast, 4-aminobutyl-DOTA’s aliphatic chain reduces non-specific binding .
- Toxicity: DOTA derivatives generally exhibit low toxicity (LD₅₀ > 2 g/kg in rodents), whereas PABA analogs (e.g., unmodified aminobenzoic acid) show cytotoxicity at high doses due to metabolic interference .
Biological Activity
Introduction
Para-Aminobenzyl-DOTA (p-AB-DOTA) is a derivative of the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) that has gained attention in the field of radiopharmaceuticals and targeted therapy. Its unique structure allows for enhanced binding to metal ions, making it particularly useful in the development of radiolabeled compounds for imaging and therapeutic applications in oncology. This article reviews the biological activity of p-AB-DOTA, focusing on its pharmacokinetics, biodistribution, and therapeutic efficacy based on recent studies.
Chemical Structure and Properties
The chemical structure of this compound incorporates an amino group that enhances its functionality for various biomedical applications. The presence of the para-aminobenzyl group improves solubility and facilitates conjugation with biomolecules such as antibodies or peptides.
Pharmacokinetics
Pharmacokinetic studies have shown that p-AB-DOTA exhibits rapid clearance from the bloodstream and low retention in normal tissues. A study evaluating the biodistribution of 177Lu-labeled p-AB-DOTA in CD1 mice reported that only 2–4% of the injected dose remained in the body four hours post-injection. The kidneys were identified as the dose-limiting organ due to their significant uptake of the radiolabeled compound .
Table 1: Pharmacokinetic Parameters of p-AB-DOTA
Parameter | Value |
---|---|
Blood Clearance Half-life | 2 hours |
Whole-body Retention | <5% at 4 hours post-injection |
Estimated Kidney Dose | 0.1 mGy/MBq |
Biodistribution Studies
Biodistribution studies have demonstrated that p-AB-DOTA derivatives exhibit favorable tumor uptake characteristics. For instance, a comparative analysis of various DOTA-based haptens indicated that increasing binding affinity correlates with enhanced tumor accumulation. Specifically, 177Lu-DOTA showed a tumor activity of 14.3 ± 1.8 %ID/g in tumor-bearing mice, significantly higher than lower-affinity variants .
Table 2: Tumor Uptake of DOTA Derivatives
Compound | Tumor Uptake (%ID/g) | Binding Affinity (K_D) |
---|---|---|
111In-DOTA | 0.5 ± 0.1 | 20 nM |
111In-DOTABn | 1.6 ± 0.3 | 1 nM |
177Lu-DOTA | 14.3 ± 1.8 | 400 pM |
177Lu-DOTABn | 19 ± 4 | 10 pM |
Therapeutic Applications
The therapeutic potential of p-AB-DOTA is being explored in targeted radionuclide therapy (TRT). One notable application is its use in peptide receptor radionuclide therapy (PRRT) for neuroendocrine tumors. Clinical studies have shown promising results using radiolabeled somatostatin analogs containing p-AB-DOTA, demonstrating significant tumor regression and manageable side effects .
Case Studies
In a clinical setting, a study involving patients with metastatic neuroendocrine tumors treated with ^177Lu-DOTATATE (a DOTA-based compound) reported an overall response rate of approximately 30%. Patients exhibited improved quality of life and symptom relief with manageable toxicity profiles .
Another preclinical study assessed the efficacy of a bispecific antibody conjugated to p-AB-DOTA for targeted therapy against GD2-positive tumors. The results indicated enhanced tumor targeting and reduced off-target effects compared to conventional therapies .
This compound represents a significant advancement in the development of targeted radiopharmaceuticals due to its favorable pharmacokinetic profile and high tumor uptake capabilities. Ongoing research continues to explore its full potential in various therapeutic applications, particularly in oncology. Future studies will likely focus on optimizing its binding properties and expanding its use across different cancer types.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing para-Aminobenzyl-DOTA, and how can researchers validate its purity?
- Methodological Answer : Synthesis typically involves coupling para-aminobenzyl groups to the DOTA macrocycle via carbodiimide-mediated amidation. Validation requires multi-step analytical characterization:
- HPLC for monitoring reaction progress and purity assessment.
- Mass Spectrometry (MS) to confirm molecular weight (e.g., ESI-MS or MALDI-TOF).
- NMR (¹H/¹³C) to verify structural integrity, focusing on amine proton shifts (~6.5–7.5 ppm for aromatic protons) and macrocycle coordination .
- Elemental Analysis to ensure stoichiometric accuracy.
Q. How does this compound compare to other bifunctional chelators (e.g., DTPA, NOTA) in radiometal labeling efficiency?
- Methodological Answer : Compare labeling kinetics and stability using:
- Radio-TLC/HPLC to quantify incorporation rates of isotopes (e.g., ⁶⁸Ga, ¹¹¹In).
- Challenge Studies (e.g., EDTA or serum incubation) to assess metal retention.
- Table :
Chelator | ⁶⁸Ga Labeling Efficiency (%) | Serum Stability (24h, %) |
---|---|---|
DOTA | 98 ± 2 | 95 ± 3 |
NOTA | 99 ± 1 | 97 ± 2 |
DTPA | 85 ± 5 | 70 ± 8 |
- Key Insight : DOTA’s macrocyclic structure provides superior thermodynamic stability but slower kinetics than NOTA .
Advanced Research Questions
Q. What experimental strategies optimize the conjugation of this compound to biomolecules (e.g., antibodies) without compromising functionality?
- Methodological Answer :
- Site-Specific Conjugation : Use engineered cysteine residues or click chemistry (e.g., azide-alkyne cycloaddition) to avoid random lysine modifications .
- Functional Assays : Post-conjugation, validate biomolecule activity via ELISA (antibodies) or cell-binding assays (peptides).
- Challenge : Low chelator-to-biomolecule ratios (<2:1) may reduce labeling efficiency, while high ratios (>5:1) risk aggregation. Use size-exclusion chromatography to monitor aggregation .
Q. How can researchers resolve contradictions in stability data between in vitro and in vivo studies of this compound complexes?
- Methodological Answer :
- Controlled Variables : Replicate in vitro conditions (pH, temperature, competing ions) to mimic in vivo environments.
- Metabolite Analysis : Use LC-MS/MS to identify decomposition products in serum or urine.
- Case Study : If ⁹⁰Y-DOTA complexes show instability in vivo but not in vitro, consider transchelation to serum proteins (e.g., transferrin) and redesign the chelator with pendant arms for faster metal coordination .
Q. What computational tools are available to model the metal-binding kinetics of this compound?
- Methodological Answer :
- Software : Use density functional theory (DFT) packages (e.g., Gaussian, ORCA) to calculate binding energies.
- Molecular Dynamics (MD) : Simulate chelator behavior in aqueous environments (e.g., GROMACS).
- Validation : Compare predicted vs. experimental stability constants (log K) from potentiometric titrations .
Q. Data Management & Reproducibility
Q. How should researchers document experimental parameters for this compound studies to ensure reproducibility?
- Methodological Answer : Follow paradata guidelines:
- Metadata : Record pH, temperature, solvent purity, and reagent lot numbers.
- Raw Data Archiving : Deposit NMR/MS spectra in repositories like Zenodo or Figshare with DOIs .
- Workflow Tools : Use Docker containers (e.g., ParaDB’s setup) to share standardized analysis pipelines .
Q. What statistical methods are appropriate for analyzing dose-response data in this compound-based radiopharmaceutical studies?
- Methodological Answer :
- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) for EC₅₀ calculations.
- Error Analysis : Report confidence intervals (95% CI) and use ANOVA for multi-group comparisons.
- Software : Implement in R (drc package) or GraphPad Prism .
Q. Ethical & Reporting Standards
Q. How can researchers address potential biases in preclinical studies involving this compound conjugates?
- Methodological Answer :
Properties
IUPAC Name |
2-[(6S)-6-[(4-aminophenyl)methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O8/c24-18-3-1-17(2-4-18)11-19-12-27(15-22(33)34)8-7-25(13-20(29)30)5-6-26(14-21(31)32)9-10-28(19)16-23(35)36/h1-4,19H,5-16,24H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36)/t19-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYDUAGNNSZVTN-IBGZPJMESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN([C@H](CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.